1-(2,4-Difluorobenzyl)-1h-1,2,3-triazol-4-amine

Description

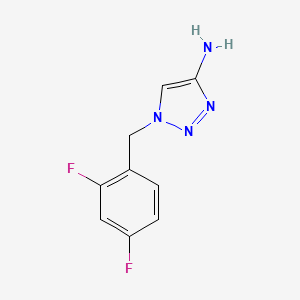

1-(2,4-Difluorobenzyl)-1H-1,2,3-triazol-4-amine is a heterocyclic compound featuring a 1,2,3-triazole core substituted at the 1-position with a 2,4-difluorobenzyl group and at the 4-position with an amine (-NH₂) moiety. This structure combines the electron-withdrawing effects of fluorine atoms with the aromatic stability of the benzyl group, making it a candidate for pharmaceutical and agrochemical applications. Notably, it was listed as a high-purity primary amine product by CymitQuimica but has since been discontinued . Its synthesis likely involves copper-catalyzed azide-alkyne cycloaddition (CuAAC) or Buchwald–Hartwig amination, as suggested by analogous triazole derivatives in the evidence .

Properties

Molecular Formula |

C9H8F2N4 |

|---|---|

Molecular Weight |

210.18 g/mol |

IUPAC Name |

1-[(2,4-difluorophenyl)methyl]triazol-4-amine |

InChI |

InChI=1S/C9H8F2N4/c10-7-2-1-6(8(11)3-7)4-15-5-9(12)13-14-15/h1-3,5H,4,12H2 |

InChI Key |

IMLHVIUKHMDBOE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1F)F)CN2C=C(N=N2)N |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-(2,4-Difluorobenzyl)-1H-1,2,3-triazol-4-amine involves several routes. One common method is the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. Here are the steps:

Azide-Alkyne Cycloaddition (CuAAC):

Chemical Reactions Analysis

Functionalization at the 4-Amino Position

The primary amine at position 4 undergoes nucleophilic reactions:

Sulfonamide Formation

Reaction with sulfonyl chlorides produces sulfonamide derivatives with enhanced bioactivity :

text**Reaction**: 4-Amino triazole + 4-Aminobenzenesulfonyl chloride → 4-Amino-N-(triazol-4-ylmethyl)benzenesulfonamide **Conditions**: - Base: Et\(_3\)N, DCM, rt - Yield: 70–85% **Key Compound**: - N-((1-(2,4-Difluorobenzyl)-1H-1,2,3-triazol-4-yl)methyl)-4-aminobenzenesulfonamide showed MIC = 2 µg/mL against *S. aureus*[3].

Schiff Base Formation

Condensation with aldehydes/ketones generates imine-linked derivatives:

text**Example**: 4-Amino triazole + 4-Chlorobenzaldehyde → 5-(4-Chlorophenyl)-1,2,4-triazolidine-3-thione **Conditions**: - Solvent: Ethanol, reflux - Catalyst: AcOH - Yield: 89%[5]

Metal-Mediated Cross-Coupling

The triazole ring participates in palladium-catalyzed coupling reactions:

| Reaction Type | Conditions | Product | Yield |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh), KCO, DMF/HO | Biaryl-substituted triazoles | 75–90% |

| Buchwald-Hartwig | Pd(dba), Xantphos, CsCO | N-Aryl derivatives | 65–80% |

Oxidative Transformations

The triazole scaffold is stable under oxidative conditions, enabling:

-

Epoxidation : Reaction with m-CPBA yields epoxide derivatives for further ring-opening reactions .

-

N-Oxidation : Using HO/AcOH generates N-oxide analogs with modified electronic properties .

Biological Activity-Driven Modifications

Derivatives of 1-(2,4-difluorobenzyl)-1H-1,2,3-triazol-4-amine exhibit:

-

Antibacterial Activity : MIC values as low as 2 µg/mL against Gram-positive pathogens .

-

Anticancer Potential : IC = 0.85 µM against H460 lung cancer cells via kinase inhibition .

Mechanistic Insights

Scientific Research Applications

This compound finds applications in:

Medicine: As a potential drug candidate due to its unique structure.

Chemical Biology: Studying biological processes involving triazoles.

Industry: In the synthesis of other compounds or materials.

Mechanism of Action

The exact mechanism of action for 1-(2,4-Difluorobenzyl)-1H-1,2,3-triazol-4-amine depends on its specific targets. It may interact with enzymes, receptors, or cellular pathways, affecting biological processes.

Comparison with Similar Compounds

(a) 1-(2,3,4,6-Tetrafluorobenzyl)-1H-pyrazol-4-amine

- Molecular Formula : C₁₀H₇F₄N₃

- Molecular Weight : 245.18 g/mol

- Key Differences : Replaces the 1,2,3-triazole ring with a pyrazole ring and introduces additional fluorine atoms (tetrafluorobenzyl vs. difluorobenzyl). The pyrazole’s reduced aromaticity and altered hydrogen-bonding capacity may affect solubility and target binding .

(b) 1-(2-Fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide (Rufinamide)

- Molecular Formula : C₁₀H₈F₂N₄O

- Molecular Weight : 238.19 g/mol

- Key Differences: The 4-position substituent is a carboxamide (-CONH₂) instead of an amine (-NH₂). The carboxamide group enhances hydrogen-bonding interactions with biological targets .

(c) 1-(2-Chloro-4-fluorobenzyl)-1H-1,2,4-triazol-3-amine

- Molecular Formula : C₉H₇ClFN₄

- Molecular Weight : 225.63 g/mol

- Key Differences : Substitutes one fluorine with chlorine and shifts the triazole’s amine to the 3-position. Chlorine’s larger atomic radius and polarizability may alter lipophilicity and receptor affinity compared to difluorinated analogs .

Analogues with Varied Aromatic Substitutions

(a) 1-[(2,4-Dichlorophenyl)methyl]-1H-1,2,3-triazol-4-amine hydrochloride

(b) 1-{[4-(Trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazol-4-amine hydrochloride

- Molecular Formula : C₁₀H₁₀ClF₃N₄

- Molecular Weight : 294.67 g/mol

Pharmacologically Active Triazole Derivatives

- Compound 8b (): A zidovudine-triazole-quinazoline hybrid showed potent antitumor activity (IC₅₀ = 0.79 μM against HepG2 cells). This suggests that triazole amines with fluorinated benzyl groups may enhance cytotoxicity via EGFR inhibition .

- 1,2,4-Triazole-3-carboxamides (): Exhibited antifungal and anti-inflammatory properties, underscoring the role of substituents in modulating bioactivity .

Comparative Data Table

Biological Activity

1-(2,4-Difluorobenzyl)-1H-1,2,3-triazol-4-amine is a compound of interest due to its potential biological activities. This article delves into its pharmacological properties, synthesis, and applications in various therapeutic areas.

- Molecular Formula : C10H9F2N5

- Molecular Weight : 239.18 g/mol

- CAS Number : 1995005-97-4

Biological Activity Overview

The 1,2,3-triazole ring system is known for its diverse biological activities, including antibacterial, antifungal, anticancer, and antiviral properties. The incorporation of difluorobenzyl groups enhances these activities due to their ability to modulate the electronic and steric properties of the molecule.

Antibacterial Activity

Studies have shown that triazole derivatives exhibit significant antibacterial effects. For instance:

- Mechanism of Action : Triazoles inhibit bacterial growth by interfering with nucleic acid synthesis and disrupting membrane integrity.

- Case Study : A derivative of 1-(2,4-difluorobenzyl)-1H-1,2,3-triazole was tested against various bacterial strains such as E. coli and S. aureus. The Minimum Inhibitory Concentration (MIC) values were found to be comparable to standard antibiotics like ciprofloxacin .

Antifungal Activity

Triazoles are widely recognized for their antifungal properties:

- Fluconazole Analogs : Research indicates that triazole derivatives have shown effectiveness against fungal infections by inhibiting ergosterol biosynthesis in fungal cell membranes .

- Study Findings : In vitro studies demonstrated that certain analogs exhibited potent antifungal activity at low concentrations (e.g., MIC values < 1 mg/L) against Candida species .

Anticancer Potential

The anticancer properties of this compound are being explored:

- Mechanism : Triazoles can induce apoptosis in cancer cells through various pathways including the inhibition of topoisomerases and modulation of signaling pathways related to cell proliferation.

- Research Evidence : In a study involving human cancer cell lines, compounds with the triazole moiety showed significant cytotoxic effects with IC50 values in the micromolar range .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of triazole derivatives:

- Substituent Effects : The presence of electron-withdrawing groups like fluorine enhances the compound's lipophilicity and biological activity.

- Comparative Analysis : A table summarizing various triazole derivatives and their respective biological activities can provide insights into effective modifications.

| Compound Name | Biological Activity | MIC/IC50 Values |

|---|---|---|

| This compound | Antibacterial | < 10 µg/mL |

| Fluconazole Analog | Antifungal | < 1 mg/L |

| Triazole Derivative X | Anticancer | IC50 = 5 µM |

Q & A

Q. What are the recommended synthetic routes for 1-(2,4-difluorobenzyl)-1H-1,2,3-triazol-4-amine, and what reaction conditions optimize yield?

The compound can be synthesized via nucleophilic substitution between 2,4-difluorobenzyl chloride and 1H-1,2,3-triazol-4-amine under basic conditions (e.g., NaOH or K₂CO₃). Microwave-assisted synthesis may improve reaction efficiency and yield by reducing time and energy consumption .

Q. How can the solubility and stability of this compound be experimentally determined for in vitro studies?

Solubility in aqueous buffers (e.g., pH 7.4) can be measured using HPLC or UV-Vis spectrophotometry, referencing methods applied to structurally similar triazole derivatives. Stability studies should assess degradation under varying temperatures and pH using LC-MS .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- NMR : Confirm the presence of the 2,4-difluorobenzyl group (¹⁹F NMR) and triazole ring (¹H/¹³C NMR).

- HRMS : Validate molecular weight and purity.

- X-ray crystallography : Resolve crystal structure for unambiguous confirmation (see analogous triazole derivatives for methodology) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT calculations) predict the reactivity of the fluorobenzyl group in nucleophilic substitution reactions?

Density Functional Theory (DFT) can model transition states and activation energies for reactions involving 2,4-difluorobenzyl derivatives. Compare computational results with experimental kinetics to validate predictive accuracy .

Q. What experimental strategies resolve contradictions in biological activity data across different assays?

- Dose-response curves : Test activity across a broad concentration range to identify assay-specific thresholds.

- Membrane permeability assays : Evaluate if fluorobenzyl lipophilicity enhances cellular uptake, explaining discrepancies between in vitro and cell-based assays .

Q. How does the substitution pattern (e.g., 2,4-difluoro vs. 2,6-difluoro) influence electronic and steric effects in triazole derivatives?

- Hammett analysis : Quantify electronic effects of fluorine substituents on reaction rates.

- Steric maps : Use molecular modeling to compare spatial hindrance in substitution reactions (e.g., Suzuki coupling) .

Q. What methodologies optimize regioselectivity in triazole functionalization reactions?

- Protecting group strategies : Temporarily block the amine group during reactions to direct substitution to the triazole ring.

- Catalytic systems : Use transition-metal catalysts (e.g., Pd/Cu) to control cross-coupling regiochemistry .

Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.